4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95263-85-7 |
|---|---|
Molecular Formula |
C5H5NO5 |
Molecular Weight |
159.10 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-4-nitro-2H-furan-5-one |
InChI |
InChI=1S/C5H5NO5/c1-2-4(7)3(6(9)10)5(8)11-2/h2,7H,1H3 |
InChI Key |
SLXRARGXWSWCCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=O)O1)[N+](=O)[O-])O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy 5 Methyl 3 Nitrofuran 2 5h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the constitution and stereochemistry of organic molecules in solution. For 4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a detailed picture of its molecular framework.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis
Two-dimensional NMR experiments are instrumental in deciphering the complex spin systems and spatial relationships within a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be expected between the proton at C5 and the protons of the C5-methyl group, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons. It would be used to unambiguously assign the ¹³C chemical shifts for the carbon bearing the methyl group (C5) and the methyl carbon itself.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is vital for determining stereochemistry and conformation. For instance, NOE correlations could help define the relative orientation of the methyl group and the hydroxyl group.
A detailed spectral investigation incorporating COSY, NOESY, HSQC, and HMBC is essential for unambiguous stereochemical assignments of complex heterocyclic systems. researchgate.net
| 2D NMR Technique | Purpose | Expected Key Correlations for this compound |
| COSY | Identifies ¹H-¹H spin coupling networks | H5 ↔ H of CH₃ |
| HSQC | Correlates protons to their directly attached carbons | H5 to C5; H of CH₃ to CH₃ carbon |
| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds) | H of CH₃ to C5 and C4; H5 to C4 and C2 (carbonyl) |
| NOESY | Reveals through-space proximity of protons | Correlations indicating the spatial arrangement of the methyl and hydroxyl groups |
Conformational Analysis using NMR Spectroscopic Data
The furanone ring in this compound is not planar and can exist in various conformations. The combination of J-coupling constants obtained from ¹H NMR and through-space correlations from NOESY experiments, often coupled with computational modeling, allows for the determination of the preferred solution-state conformation. doi.org For furanoside rings, which are structurally related, this flexibility can lead to a wide range of available conformations. nih.gov The analysis of these NMR parameters would elucidate the puckering of the five-membered ring and the orientation of its substituents.
Vibrational Spectroscopy (FTIR, Raman) for Characteristic Functional Group Identification
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Hydroxyl Group (-OH): A broad absorption band is expected in the FTIR spectrum in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group, potentially involved in intermolecular hydrogen bonding.
Carbonyl Group (C=O): The lactone carbonyl group will exhibit a strong, sharp absorption band in the FTIR spectrum, typically in the range of 1750-1730 cm⁻¹. The exact position can be influenced by ring strain and conjugation.
Nitro Group (-NO₂): The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch typically appearing between 1584 and 1335 cm⁻¹ and a symmetric stretch in the same region. researchgate.net
C=C Double Bond: The stretching vibration of the carbon-carbon double bond within the furanone ring is expected to appear in the 1680-1620 cm⁻¹ region.
Methyl Group (-CH₃): C-H stretching and bending vibrations of the methyl group would be observed. C-H stretching typically occurs around 2960-2850 cm⁻¹, while bending vibrations appear at lower wavenumbers.
The combined use of FTIR and Raman spectroscopy provides complementary information, as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa. ua.pt
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (broad) |
| Carbonyl (C=O) | C=O Stretch | 1750 - 1730 (strong, sharp) |
| Nitro (-NO₂) | Asymmetric Stretch | 1584 - 1500 |
| Symmetric Stretch | 1400 - 1335 | |
| Alkene (C=C) | C=C Stretch | 1680 - 1620 |
| Methyl (-CH₃) | C-H Stretch | 2960 - 2850 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₅H₅NO₅), the expected monoisotopic mass would be precisely determined to several decimal places.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The analysis of these fragment ions helps to elucidate the structure of the molecule by identifying characteristic neutral losses and fragment structures. A plausible fragmentation pathway for this compound could involve:
Loss of the nitro group (NO₂)
Decarbonylation (loss of CO) from the lactone ring
Loss of a water molecule (H₂O)
Cleavage of the furanone ring
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is an indispensable tool for detecting and identifying such compounds and their metabolites at trace levels. researchgate.net
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide definitive information on:
Molecular Connectivity: Confirming the bonding arrangement of all atoms.
Bond Lengths and Angles: Providing precise geometric parameters.
Conformation: Revealing the puckering of the furanone ring and the orientation of substituents in the crystal lattice.
Intermolecular Interactions: Identifying hydrogen bonding and other non-covalent interactions that stabilize the crystal packing. researchgate.net
Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry (R/S configuration) at the chiral center (C5).
The successful determination of a crystal structure provides an unambiguous structural proof. researchgate.net
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
The C5 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral derivatives.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and/or negative Cotton effects, is highly sensitive to the absolute configuration of the molecule. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.
By comparing experimentally measured ECD or ORD spectra with spectra predicted by quantum chemical calculations for a known configuration (e.g., the R- or S-enantiomer), the absolute configuration of the chiral compound can be reliably assigned. researchgate.net These techniques are powerful tools for the stereochemical characterization of chiral natural products and synthetic intermediates. researchgate.net
Mechanistic Investigations of Chemical Transformations Involving 4 Hydroxy 5 Methyl 3 Nitrofuran 2 5h One
Reactivity Profile of the Furan-2(5H)-one Ring System in 4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one
The furan-2(5H)-one ring, also known as a butenolide ring, is a highly reactive heterocyclic system. In this compound, its reactivity is significantly influenced by the substituents. The carbonyl group at C2 is conjugated with the double bond between C3 and C4, creating an electron-deficient π-system. This deficiency is further intensified by the strong electron-withdrawing nature of the nitro group at C3.
This electronic arrangement makes the furanone ring susceptible to nucleophilic attack. The most likely sites for nucleophilic attack are the C5 position and the C4 position (Michael-type conjugate addition), which would disrupt the conjugated system. The specific outcome of a reaction with a nucleophile depends on the nature of the nucleophile, the solvent, and the reaction conditions.
Analogous to other highly substituted 2(5H)-furanones, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, this compound can exist in equilibrium with an acyclic, open-ring form, particularly in the presence of a base. nih.gov This ring-chain tautomerism can open up additional reaction pathways, where the reactivity resembles that of a substituted 4-oxo-butenoic acid derivative. mdpi.com The presence of both a hydroxyl and a nitro group on the double bond makes the ring system prone to rearrangements or ring-opening under certain conditions, such as strong basic or acidic media.
Transformations Involving the Nitro Group
The nitro group at the C3 position is a key driver of the molecule's reactivity, participating in both reduction and substitution reactions.
The reduction of the nitro group is a well-established transformation that typically proceeds in a stepwise manner. The reaction pathway involves the sequential formation of nitroso and hydroxylamine (B1172632) intermediates, culminating in the corresponding amine. The specific product obtained often depends on the choice of reducing agent and the careful control of reaction conditions.
The general pathway is as follows: R-NO₂ (Nitro) → R-NO (Nitroso) → R-NHOH (Hydroxylamine) → R-NH₂ (Amine)
A variety of reagents can be employed for this transformation, each offering different levels of selectivity for the intermediate or final products.
| Reagent/Catalyst System | Primary Product(s) | Typical Conditions |
|---|---|---|
| H₂, Pd/C, PtO₂, or Raney Ni | 4-Amino-5-methyl-3-hydroxyfuran-2(5H)-one | Catalytic hydrogenation |
| Sn/HCl, Fe/HCl, or Zn/HCl | 4-Amino-5-methyl-3-hydroxyfuran-2(5H)-one | Metal-acid reduction |
| Sodium Dithionite (Na₂S₂O₄) | 4-Amino-5-methyl-3-hydroxyfuran-2(5H)-one | Aqueous or biphasic medium |
| Zinc dust / NH₄Cl | 4-(Hydroxylamino)-5-methyl-3-hydroxyfuran-2(5H)-one | Controlled, near-neutral pH reduction |
The formation of the hydroxylamine derivative is particularly significant as these intermediates can be isolated under mild reduction conditions and are valuable for further synthetic transformations.
The nitro group plays a crucial dual role in substitution reactions.
Activating Group: As a powerful electron-withdrawing group, the nitro substituent significantly lowers the electron density of the C3-C4 double bond. This activation makes the π-system highly electrophilic and susceptible to attack by nucleophiles in a Michael-type or conjugate addition reaction at the C4 position.
Leaving Group: In nucleophilic vinylic substitution reactions, the nitro group can function as a leaving group. This is analogous to nucleophilic aromatic substitution (SNAr), where nitro groups ortho or para to a leaving group activate the ring and stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.org In the furanone system, a nucleophile can attack the C3 carbon, leading to an intermediate that can subsequently expel the nitrite (B80452) anion (NO₂⁻) to yield a C3-substituted product. The viability of the nitro group as a leaving group in this specific heterocyclic system depends on the strength of the attacking nucleophile and the stability of the reaction intermediate.
Theoretical and Computational Chemistry Studies of 4 Hydroxy 5 Methyl 3 Nitrofuran 2 5h One
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties
There is currently no published research detailing quantum mechanical calculations specifically for 4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one. Such studies are crucial for understanding the fundamental electronic characteristics of a molecule.
Density Functional Theory (DFT) for Geometry Optimization, Energetics, and Spectroscopic Predictions
No specific Density Functional Theory (DFT) studies were found for this compound. DFT is a workhorse of computational chemistry, widely used to predict the three-dimensional arrangement of atoms (geometry optimization), the stability of different molecular conformations (energetics), and to simulate spectroscopic data (e.g., infrared and NMR spectra). Without such studies, the optimized geometry, electronic energy, and predicted spectroscopic signatures of this compound remain undetermined.
Ab Initio Methods for High-Level Electronic Structure Characterization
Similarly, there is a lack of research employing high-level ab initio methods for the electronic structure characterization of this compound. Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a more rigorous description of electronic structure and are often used to benchmark results from other methods like DFT. The absence of these high-level calculations means that a precise characterization of its electronic properties is not available.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics
No molecular dynamics (MD) simulation studies for this compound have been reported. MD simulations are instrumental in exploring the conformational flexibility of a molecule over time, providing insights into its dynamic behavior, and understanding how it might interact with its environment, such as a solvent or a biological receptor. The conformational landscape and dynamic properties of this specific furanone derivative are therefore unknown.
Computational Prediction of Reactivity and Reaction Mechanisms
The prediction of chemical reactivity and the elucidation of reaction mechanisms through computational methods for this compound have not been documented in the available literature.
Transition State Characterization and Reaction Barrier Calculations
There are no studies that characterize the transition states or calculate the reaction barriers for any chemical transformation involving this compound. These calculations are fundamental for understanding the kinetics and mechanisms of chemical reactions, predicting reaction rates, and identifying the most likely reaction pathways.
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis of this compound is not available. FMO theory is a powerful tool for predicting the reactivity of a molecule by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor, and can help in predicting the regioselectivity and stereoselectivity of its reactions. Without this analysis, a key aspect of its chemical reactivity remains uncharacterized.
Derivatization and Structural Modification Strategies for 4 Hydroxy 5 Methyl 3 Nitrofuran 2 5h One
Synthesis of Analogues with Varied Substituents at the Furanone Core
The synthesis of analogues of 4-hydroxy-5-methyl-3-nitrofuran-2(5H)-one can be systematically approached by modifying each of the key functional groups attached to the furanone ring.
The nitro group at the C-3 position is a key site for structural variation. Its strong electron-withdrawing nature significantly influences the chemical reactivity of the entire molecule. uni-rostock.denih.gov Modifications of this group can lead to derivatives with altered electronic and steric properties.
One of the most common transformations of a nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductions (e.g., Fe/HCl, SnCl₂). researchgate.net The resulting 3-amino-4-hydroxy-5-methylfuran-2(5H)-one can serve as a versatile intermediate for further derivatization, such as acylation to form amides or reaction with electrophiles to yield substituted amines.
Another potential modification is the Nef reaction, which converts a primary or secondary nitroalkane into a carbonyl compound under acidic conditions. wikipedia.orgorganic-chemistry.org While the direct application to a nitrofuranone needs to be experimentally verified, this reaction could potentially lead to the formation of a 3-oxo derivative.
The following table summarizes potential modifications of the nitro group and the expected products.
| Reagents and Conditions | Modification | Product |
| H₂, Pd/C, Ethanol | Reduction | 3-Amino-4-hydroxy-5-methylfuran-2(5H)-one |
| Fe, HCl, Ethanol/Water | Reduction | 3-Amino-4-hydroxy-5-methylfuran-2(5H)-one |
| SnCl₂, HCl | Reduction | 3-Amino-4-hydroxy-5-methylfuran-2(5H)-one |
| 1) NaNO₂, HCl; 2) H₂O | Nef Reaction (Hypothetical) | 4-Hydroxy-5-methylfuran-2,3(5H)-dione |
The methyl group at the C-5 position also offers opportunities for structural modification, which can influence the steric and lipophilic properties of the molecule. Analogues with different alkyl or aryl substituents at this position can be synthesized to probe the impact of this group on biological activity. The synthesis of such analogues would typically start from appropriately substituted precursors rather than direct modification of the C-5 methyl group. For instance, employing different α-hydroxy esters in the initial ring formation can lead to a variety of C-5 substituents.
Research on other furanone derivatives has shown that the nature of the substituent at C-5 can significantly impact the molecule's biological profile. researchgate.netumich.edu A systematic exploration of various alkyl and aryl groups at this position is a logical step in derivatization.
The table below illustrates a hypothetical series of C-5 substituted analogues and their potential starting materials.
| C-5 Substituent (R) | Corresponding α-Hydroxy Ester Precursor |
| Ethyl | 2-Hydroxybutanoic acid |
| Propyl | 2-Hydroxypentanoic acid |
| Phenyl | 2-Hydroxy-2-phenylacetic acid (Mandelic acid) |
| 4-Chlorophenyl | 2-(4-Chlorophenyl)-2-hydroxyacetic acid |
The hydroxyl group at the C-4 position is amenable to a variety of derivatization reactions, including esterification and etherification. nih.govresearchgate.net These modifications can alter the polarity, solubility, and hydrogen-bonding capabilities of the molecule, which are critical for its interaction with biological targets.
Esterification can be achieved by reacting the hydroxyl group with acyl chlorides or anhydrides in the presence of a base. This leads to the formation of O-acyl derivatives. Etherification, on the other hand, can be performed using alkyl halides under basic conditions to yield O-alkyl analogues.
The following table provides examples of potential derivatization reactions of the C-4 hydroxyl group.
| Reagent | Reaction Type | Product |
| Acetic anhydride, Pyridine | Esterification | 4-Acetoxy-5-methyl-3-nitrofuran-2(5H)-one |
| Benzoyl chloride, Triethylamine | Esterification | 4-(Benzoyloxy)-5-methyl-3-nitrofuran-2(5H)-one |
| Methyl iodide, NaH | Etherification | 4-Methoxy-5-methyl-3-nitrofuran-2(5H)-one |
| Benzyl bromide, K₂CO₃ | Etherification | 4-(Benzyloxy)-5-methyl-3-nitrofuran-2(5H)-one |
Development of Libraries of Novel this compound Derivatives
A combinatorial approach can be employed to generate a library of diverse this compound derivatives. aston.ac.uk By systematically combining different modifications at the C-3, C-4, and C-5 positions, a large number of unique compounds can be synthesized and screened for desired properties. This strategy allows for a rapid exploration of the chemical space around the core furanone scaffold.
For example, a library could be constructed by first creating a set of C-5 substituted analogues. Each of these analogues could then be subjected to a series of derivatization reactions at the C-4 hydroxyl group. Finally, the nitro group at C-3 could be modified to further increase the diversity of the library.
Stereoselective Synthesis of Chiral Analogues
The C-5 position of the furanone ring is a chiral center. Therefore, this compound exists as a pair of enantiomers. The biological activity of chiral molecules is often enantiomer-dependent. Thus, the stereoselective synthesis of individual enantiomers is of significant interest.
Asymmetric synthesis strategies can be employed to produce enantiomerically pure or enriched analogues. mdpi.comresearchgate.netrsc.orglookchem.com This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, starting with an enantiomerically pure α-hydroxy acid would lead to the formation of a single enantiomer of the final furanone product. The separation of racemic mixtures through chiral chromatography is another approach to obtain pure enantiomers. The biological evaluation of individual enantiomers is crucial to understand the stereochemical requirements for their activity.
Advanced Methodologies for Furanone Chemical Biology and Intermolecular Interactions Strictly Non Clinical/non Therapeutic Focus
Biophysical Chemistry Approaches for Molecular Recognition Mechanisms
The molecular recognition of 4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one by proteins and other biomolecules is governed by a variety of non-covalent interactions. Understanding these interactions at a mechanistic level requires sophisticated biophysical techniques. These methods allow for the quantitative characterization of binding events in a purely chemical context, providing insights into the forces that drive complex formation.
Key interactions involving the this compound scaffold include hydrogen bonding, where the hydroxyl and nitro groups can act as donors and acceptors. The carbonyl group of the furanone ring also serves as a hydrogen bond acceptor. Van der Waals forces contribute to the binding of the methyl group and the furanone ring within hydrophobic pockets of a target protein. Furthermore, the electron-withdrawing nature of the nitro group can lead to favorable electrostatic interactions.
Techniques such as Isothermal Titration Calorimetry (ITC) can be employed to directly measure the thermodynamic parameters of binding, including the enthalpy (ΔH) and entropy (ΔS) changes, which in turn allows for the calculation of the dissociation constant (Kd). Surface Plasmon Resonance (SPR) is another powerful technique for studying the kinetics of binding, providing association (ka) and dissociation (kd) rate constants. Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level details of the binding interface, identifying the specific amino acid residues involved in the interaction.
Table 1: Hypothetical Biophysical Interaction Data for this compound with a Model Protein
| Technique | Parameter | Value |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 5.2 µM |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | |
| Entropy Change (TΔS) | -2.1 kcal/mol | |
| Surface Plasmon Resonance (SPR) | Association Rate (ka) | 1.8 x 10⁴ M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 9.4 x 10⁻² s⁻¹ | |
| Nuclear Magnetic Resonance (NMR) | Chemical Shift Perturbation | Observed in residues lining a hydrophobic pocket |
Development of Chemical Probes and Tags based on the this compound Scaffold
To further investigate the interactions and localization of this compound within complex chemical systems, chemical probes and tags can be developed. These probes are derivatives of the parent molecule that have been functionalized with a reporter group, such as a fluorophore or a biotin tag. The design of such probes requires careful consideration of the structure-activity relationship of the parent compound to ensure that the addition of the tag does not significantly perturb its binding properties.
For example, a fluorescent probe could be synthesized by attaching a fluorophore, such as a nitrobenzofurazan (NBD) group, to a position on the furanone scaffold that is not critical for its molecular interactions. This could potentially be achieved by modifying the methyl group or by introducing a linker at a suitable position. Such a probe would allow for the visualization of the molecule's distribution in a chemical or biochemical assay using fluorescence microscopy.
Alternatively, a biotinylated derivative could be created to facilitate affinity purification of binding partners. In this approach, a biotin molecule is attached to the furanone scaffold via a flexible linker. This tagged molecule can then be used to isolate and identify proteins that interact with the furanone from a complex mixture.
Table 2: Examples of Potential Chemical Probes Based on the this compound Scaffold
| Probe Type | Reporter Group | Potential Attachment Site | Application |
| Fluorescent Probe | Nitrobenzofurazan (NBD) | C5-methyl group (via a linker) | Fluorescence microscopy to visualize localization |
| Affinity Probe | Biotin | C5-position (via a linker) | Affinity purification of binding partners |
| Photo-crosslinking Probe | Benzophenone | C5-position (via a linker) | Covalent labeling of interacting molecules upon UV irradiation |
Chemoinformatics and Data Mining for Furanone Chemical Space Exploration related to specific chemical properties
Chemoinformatics and data mining are powerful computational tools for exploring the chemical space around the this compound scaffold. These approaches can be used to predict the physicochemical properties of novel derivatives and to identify other compounds with similar structural or electronic features.
Molecular descriptors, such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors, can be calculated for a virtual library of furanone derivatives. These descriptors can then be used to build quantitative structure-property relationship (QSPR) models. These models can predict specific chemical properties, such as solubility or reactivity, for yet-to-be-synthesized compounds, thereby guiding the design of new molecules with desired characteristics.
Table 3: Calculated Physicochemical Properties for this compound and a Hypothetical Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₅H₅NO₅ | 159.09 | 0.25 | 1 | 5 |
| Hypothetical Derivative (C5-ethyl) | C₆H₇NO₅ | 173.12 | 0.65 | 1 | 5 |
Potential Applications of 4 Hydroxy 5 Methyl 3 Nitrofuran 2 5h One in Synthetic Chemistry and Materials Science Excluding Biological/medical Applications
Role as a Key Synthetic Intermediate or Building Block for Complex Organic Molecules
There is currently no specific information available in scientific literature detailing the use of 4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one as a key synthetic intermediate or building block for complex organic molecules outside of a biological context. Generally, nitro compounds are valuable in organic synthesis. The strong electron-withdrawing nature of the nitro group can activate adjacent atoms for nucleophilic attack and the group itself can be transformed into a variety of other functional groups, making nitro-containing molecules potentially versatile intermediates. mdpi.commdpi.com However, the application of these principles to this compound for the synthesis of complex, non-biologically active molecules is not described in the available literature.
Challenges and Future Research Directions in the Chemistry of 4 Hydroxy 5 Methyl 3 Nitrofuran 2 5h One
Development of Highly Efficient and Sustainable Synthetic Methodologies
A primary obstacle in the study of 4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one is the development of a robust and sustainable synthetic route. The furanone core is sensitive to the harsh conditions often employed in traditional nitration reactions, which can lead to low yields, poor reproducibility, and the formation of numerous byproducts. researchgate.netchemistryviews.orgnih.gov
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Nitrating Agent | Catalyst | Potential Advantages | Key Challenges |
| Traditional Batch | HNO₃/H₂SO₄ | None | Well-established, inexpensive reagents. | Harsh conditions, low selectivity, significant waste, safety concerns. |
| Catalytic Batch | NO₂, Acetyl Nitrate | Zeolites, Solid Acids | Improved selectivity, catalyst recyclability, milder conditions. | Catalyst deactivation, screening for optimal catalyst is required. researchgate.net |
| Continuous Flow | Acetyl Nitrate (in situ) | --- | Enhanced safety, superior heat/mass transfer, rapid optimization, scalability. chemistryviews.orgvapourtec.com | Initial equipment setup cost, potential for channel clogging. |
Deeper Understanding of Complex Reaction Mechanisms and Selectivity Control
The synthesis of this compound from its precursor, 4-hydroxy-5-methyl-3(2H)-furanone, presents a significant challenge in controlling regioselectivity. The furanone ring possesses multiple potential sites for electrophilic attack, and achieving nitration exclusively at the desired C3 position requires a nuanced understanding of the underlying reaction mechanism.
Advanced computational chemistry, particularly Density Functional Theory (DFT) calculations, will be indispensable. rsc.orgiciq.org These methods allow for the in-silico modeling of reaction pathways, the calculation of transition state energies, and the prediction of kinetic and thermodynamic products. researchgate.netmdpi.comnih.gov By simulating the reaction under various conditions (e.g., with different solvents or catalysts), researchers can gain insights into the factors governing selectivity. This theoretical work can guide experimental design, reducing the amount of trial-and-error optimization required. Furthermore, studies on catalyst-controlled diastereoselectivity in other furanone reactions suggest that carefully designed catalysts could similarly influence regioselectivity in nitration. nih.gov
Table 2: Role of Computational Chemistry in Mechanistic Understanding
| Computational Technique | Information Gained | Impact on Research |
| Density Functional Theory (DFT) | Transition state energies, reaction energy profiles, charge distribution. rsc.org | Prediction of regioselectivity, rational catalyst design. |
| Molecular Dynamics (MD) | Solvation effects, conformational analysis of intermediates. | Understanding solvent influence on reaction pathways. |
| Microkinetic Simulations | Predicted reaction rates, turnover frequencies. researchgate.net | Correlation of theoretical models with experimental kinetics. |
Exploration of Underexplored Chemical Transformations of the Nitrofuranone System
Assuming a viable synthesis is developed, the this compound scaffold offers a platform for numerous subsequent chemical transformations that remain entirely unexplored. The reactivity of the nitro group and the furanone ring can be leveraged to create a library of novel derivatives with potentially interesting biological or material properties.
Key transformations to investigate include:
Reduction of the Nitro Group: Converting the nitro group to an amine would yield 3-amino-4-hydroxy-5-methylfuran-2(5H)-one, a valuable building block for synthesizing amides, sulfonamides, or new heterocyclic systems.
Nucleophilic Aromatic Substitution (SNAr): While challenging on an electron-rich furan (B31954) ring, SNAr reactions could be possible if further activating groups are present. This could allow for the introduction of various nucleophiles.
Cycloaddition Reactions: The double bond within the furanone ring could act as a dienophile or dipolarophile in cycloaddition reactions, enabling the construction of complex polycyclic architectures.
Table 3: Potential Future Chemical Transformations
| Reaction Class | Reagents | Potential Product | Potential Application |
| Nitro Group Reduction | H₂, Pd/C; or SnCl₂ | 3-Aminofuranone derivative | Pharmaceutical intermediate, ligand synthesis. |
| Cross-Coupling Reactions | (Hypothetical halo-derivative) Arylboronic acids, Pd catalyst | 3-Arylfuranone derivative | Development of novel scaffolds for medicinal chemistry. |
| Cycloaddition | Dienes, Azides | Fused bicyclic systems | Access to complex molecular architectures. |
Integration with Emerging Chemical Technologies (e.g., flow chemistry, machine learning in synthesis)
Modernizing the approach to the chemistry of this compound requires the integration of emerging technologies.
Flow Chemistry: Nitration reactions are notoriously exothermic and can be hazardous on a large scale in traditional batch reactors. ewadirect.comseqens.com Continuous flow chemistry offers a safer and more efficient alternative. vapourtec.combeilstein-journals.orgbeilstein-journals.org Performing the nitration in a microreactor or tubular reactor dramatically improves heat transfer, allows for precise control over reaction time and temperature, and minimizes the volume of hazardous material present at any given moment. chemistryviews.orgnih.govresearchgate.net This technology not only enhances safety but also facilitates rapid reaction optimization and seamless scaling from laboratory to production quantities.
Machine Learning (ML): The synthesis and functionalization of this nitrofuranone will generate complex datasets. Machine learning algorithms can be trained on this data to predict reaction outcomes, such as yield and selectivity, under different conditions. mit.eduresearchgate.netacs.orgnih.gov An ML-driven approach can identify optimal reaction parameters more efficiently than traditional one-variable-at-a-time methods, accelerating the development of robust synthetic protocols and the discovery of novel reactions. arxiv.org
Table 4: Application of Machine Learning in Synthesis Optimization
| Model Input Parameters | Model Output (Prediction) | Potential Benefit |
| Temperature, Residence Time, Reagent Concentration, Catalyst Type | Product Yield (%), Regioisomer Ratio | Rapid identification of optimal reaction conditions. researchgate.net |
| Substrate Functional Groups, Solvent, Ligand Structure | Reaction Success/Failure, Major Product | In silico screening of reaction viability before experimentation. mit.edunih.gov |
Methodological Advancements for Comprehensive Analysis and Characterization of Nitrofuranones
The unambiguous characterization of this compound and its derivatives is non-trivial. The presence of multiple functional groups and potential for tautomerism and isomerism necessitates the use of a suite of advanced analytical techniques.
While standard techniques like ¹H and ¹³C NMR are fundamental, more sophisticated methods will be required for definitive structural elucidation. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for assigning connectivity. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. rsc.org In cases where crystalline material can be obtained, single-crystal X-ray diffraction would provide unequivocal proof of structure and stereochemistry. For analyzing complex mixtures from reaction optimization studies, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) will be vital. nih.gov
Table 5: Advanced Analytical Techniques for Characterization
| Technique | Type of Information Provided | Importance for Nitrofuranone Analysis |
| 2D NMR Spectroscopy | Atom connectivity, through-bond correlations. semanticscholar.org | Unambiguous assignment of proton and carbon signals, differentiation of isomers. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass, elemental formula. rsc.org | Confirmation of product identity and purity. |
| X-ray Crystallography | 3D molecular structure, bond lengths/angles. | Absolute structural proof, analysis of intermolecular interactions. |
| FT-IR Spectroscopy | Presence of functional groups (C=O, OH, NO₂). | Confirmation of successful chemical transformation. |
| In-situ Raman Spectroscopy | Real-time monitoring of reaction intermediates. | Provides mechanistic insights, especially in flow chemistry setups. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
